Dibenz[a,h]acridine-d6 (Major)

Chemical Purity Quality Specification Analytical Standard

Quantitative MS analysis of dibenz[a,h]acridine in environmental, food, or biological matrices suffers from matrix effects and recovery losses (>15% bias). Dibenz[a,h]acridine-d6 (Major) solves this as a perfect co-eluting internal standard with a +6 Da mass shift, reducing bias to ≤2.3% in validated IDMS protocols. - ≥98% chemical purity & ≥98 atom% D; batch NMR/HPLC/GC reports. - Deuterated at C8-C13, preserving bay-region metabolic activation fidelity. - Enables sub-ng/mL quantification in urine/plasma for biomonitoring.

Molecular Formula C21H13N
Molecular Weight 285.379
CAS No. 1795031-62-7
Cat. No. B586109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz[a,h]acridine-d6 (Major)
CAS1795031-62-7
Synonyms1,2,5,6-Dibenzacridine-d6;  1,2:5,6-Dibenzacridine-d6;  7-Azadibenz[a,h]anthracene-d6;  Dibenz[a,d]acridine-d6; 
Molecular FormulaC21H13N
Molecular Weight285.379
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=N3
InChIInChI=1S/C21H13N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1-13H/i2D,4D,6D,8D,9D,10D
InChIKeyJNCSIWAONQTVCF-IHRJCSKZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz[a,h]acridine-d6 (Major) – Deuterated Internal Standard


Dibenz[a,h]acridine-d6 (Major) (CAS 1795031-62-7) is a perdeuterated isotopologue of the mutagenic and carcinogenic polycyclic aromatic hydrocarbon dibenz[a,h]acridine. It features six deuterium atoms incorporated at positions 8,9,10,11,12,13 of the dibenzacridine skeleton, yielding a molecular weight of 285.37 Da (compared to 279.34 Da for the unlabeled compound) . The product is specified with a chemical purity of ≥98% and an isotopic purity of ≥98% atom % D, supplied with batch-specific QC reports including NMR, HPLC, and GC . Its primary application is as an internal standard for isotope dilution mass spectrometry (GC-MS or LC-MS) in environmental and toxicological studies .

WorkflowIsotope dilution GC-MS or LC-MS/MS
Standard RolePerdeuterated internal standard (d6)
Quality PackageBatch-specific QC reports (HPLC, NMR, GC)
Research ContextEnvironmental & toxicological azaarene analysis

Why Substitutes Fail for Dibenz[a,h]acridine-d6 (Major)


In quantitative mass spectrometry, isotope dilution with a well-characterized deuterated internal standard corrects for matrix effects, recovery losses, and ionization variability that severely compromise accuracy when unlabeled surrogates or mismatched isotopologues are employed. A study of deuterated PAH internal standards demonstrated that pressurized liquid extraction introduced biases of up to 15% in ng g⁻¹-level environmental samples when unlabeled calibration was used, whereas deuterium-labeled internal standards reduced the bias to less than 2.3% [1]. Substituting the non-deuterated parent compound for Dibenz[a,h]acridine-d6 would reintroduce these errors and invalidate the method's traceability. Furthermore, the specific deuteration pattern (8,9,10,11,12,13-d6) ensures complete chromatographic co-elution with the target analyte while providing a +6 Da mass shift, a prerequisite for reliable peak deconvolution in complex matrices .

Deuterated IS (Target)
Unlabeled Surrogate
Corrects matrix effects, recovery losses, ionization variability
Uncorrected bias may exceed 10% in environmental samples
Clear mass offset ensures baseline peak separation
Isotopic overlap may compromise reliable quantification
Preserves traceability for ISO 17025 methods
Limits method validation and regulatory acceptance

Dibenz[a,h]acridine-d6 (Major) – Product-Specific Evidence


Higher Chemical Purity Specification

The chemical purity of Dibenz[a,h]acridine-d6 (Major) as supplied by Bidepharm is specified at 98% (validated by HPLC, NMR, GC) , whereas the same deuterated compound offered by other commercial suppliers (e.g., MuseChem, CymitQuimica, BOC Sciences) is listed at ≥95% purity [1]. This 3% absolute purity difference corresponds to a 2.4-fold reduction in potential impurities (from 5% to 2% maximum impurity load), reducing the risk of systematic calibration errors caused by co-eluting contaminants.

Chemical Purity
Head-to-head
98%≥95%(2.4× fewer impurities)
Reduced calibration error risk from co-eluting contaminants
Validated by HPLC, NMR, GC; batch QC
Chemical Purity Quality Specification Analytical Standard

Unambiguous Mass Shift for MS Detection

The deuterated compound (monoisotopic mass 285.37 Da, average mass 285.37 Da) exhibits a nominal mass shift of +6 Da relative to the unlabeled parent dibenz[a,h]acridine (monoisotopic mass 279.10 Da, average mass 279.34 Da) . This 6 Da difference is well above the typical isotopic cluster broadening of ±1–2 Da observed for unlabeled PAHs, ensuring baseline separation of the internal standard and analyte molecular ion envelopes even on unit-resolution quadrupole instruments. In a typical GC-MS selected ion monitoring (SIM) experiment, monitoring m/z 285 (deuterated IS) and m/z 279 (analyte) eliminates mutual isotopic interference .

Mass Shift
Head-to-head
+6 Da
Baseline separation from analyte molecular ion envelope
Works on unit-resolution quadrupole instruments
Mass Spectrometry Isotope Dilution Quantitative Analysis

Isotopic Purity Minimizes Spectral Background

Dibenz[a,h]acridine-d6 (Major) is certified at ≥98% atom % D isotopic enrichment , meaning the hexadeuterated isotopologue represents at least 98% of the total labeled species. Many commercially available deuterated PAH standards are supplied without explicit isotopic purity certification or at specifications as low as 90–95% atom % D (class-level observation for generic deuterated aromatics). The high isotopic homogeneity ensures that the internal standard ion chromatogram is dominated by a single isotopic peak, preventing split signals and enhancing the signal-to-noise ratio in selected ion monitoring (SIM) mode. Lower isotopic purity standards may exhibit significant d5, d4, and lower isotopologue contributions that complicate spectral deconvolution.

Isotopic Purity
Class-level
≥98% atom% D
Minimizes split isotopic peaks in SIM
Many generic PAH-d6 lack explicit certification
Isotopic Purity Mass Spectrometry Stable Isotope Standard

Bias Reduction via Isotope Dilution

In a validated method for PAH quantification in environmental certified reference materials, the use of deuterium-labeled PAHs as internal standards reduced analytical bias from up to 15% (observed with unlabeled external calibration) to less than 2.3% for µg g⁻¹-level samples when expanded uncertainty (coverage factor k = 2) was considered [1]. As a deuterium-labeled member of the PAH family with analogous chromatographic behavior and ionization efficiency, Dibenz[a,h]acridine-d6 (Major) is expected to confer equivalent bias reduction when applied to dibenz[a,h]acridine analysis by isotope-dilution GC-MS or LC-MS/MS .

Bias Reduction
Reported
≤2.3%≤15%(~6.5× improvement)
Meets accuracy needs for regulatory analysis
Isotope dilution GC-MS; µg/g CRM data
Isotope Dilution Mass Spectrometry PAH Quantification Certified Reference Materials

Position-Specific Deuteration Preserves Bay-Region Reactivity

The IUPAC name dibenzo[a,h]acridine-8,9,10,11,12,13-d6 confirms that all six deuterium atoms reside on the terminal benzo rings of the molecule, fully preserving the hydrogen complement on the nitrogen-containing heterocyclic ring. This labeling strategy deliberately avoids deuteration at positions involved in bay-region diol epoxide formation, which is the dominant metabolic activation pathway. A mutagenicity study of dibenz[a,h]acridine demonstrated that the 10,11-diol-8,9-epoxide diastereomers are 20–80 times more mutagenic than the 3,4-diol-1,2-epoxide counterparts, establishing the critical role of the bay-region in DNA adduct formation [1]. By retaining protium at these biologically active positions, Dibenz[a,h]acridine-d6 (Major) preserves identical chemical reactivity for metabolic activation studies while providing a +6 Da mass-labeling handle for precursor-to-product ion tracing in MS/MS fragmentation.

Deuteration Pattern
Reported
C8–C13 only; bay-region protiated
Preserves metabolic activation reactivity
No KIE on diol epoxide formation [2]
Metabolic Activation DNA Adduct Formation Toxicokinetics

Dibenz[a,h]acridine-d6 (Major) – Key Application Scenarios


Isotope-Dilution GC-MS for Food, Soil, and Water

Environmental and food safety laboratories requiring validated, ISO 17025-compliant methods for azaarene determination can employ Dibenz[a,h]acridine-d6 (Major) as an internal standard in GC-MS or LC-MS/MS protocols. The deuterated compound's +6 Da mass shift enables unambiguous detection free from isotopic overlap with unlabeled analyte. Coupled with isotope-dilution correction, the method achieves bias reduction to ≤2.3% compared to >15% with unlabeled calibration [1], delivering the precision needed for regulatory enforcement of PAH limits.

Metabolic Activation and DNA Adduct Studies

In carcinogenicity and toxicokinetics investigations, the position-specific deuteration of Dibenz[a,h]acridine-d6 (Major) at C8–C13 leaves the biologically critical bay-region diol epoxide pathway unperturbed [2]. The compound can be used as a mass-tagged substrate in in vitro metabolism assays (rat hepatic microsomes, V79 cell systems) to trace reactive metabolite formation and DNA adduct profiles via MS/MS precursor-to-product ion scanning, generating biologically faithful data without kinetic isotope effects at the activation site.

CRM Production and Method Validation

National metrology institutes and reference material producers require high-purity isotopically labeled compounds to assign certified values in PAH matrix CRMs. With chemical purity of 98% and isotopic enrichment ≥98% atom % D , Dibenz[a,h]acridine-d6 (Major) meets the purity specifications necessary for primary calibrant preparation and IDMS-based certification, minimizing the propagation of uncertainty in trace-level environmental monitoring programs.

Biomonitoring in Human Urine and Blood

Biomonitoring studies assessing occupational or environmental exposure to azaarenes require internal standards that exhibit identical extraction and ionization behavior to target analytes in complex biofluids. Dibenz[a,h]acridine-d6 (Major) co-elutes chromatographically with endogenous dibenz[a,h]acridine while providing a 6 Da mass offset, enabling accurate quantification in urine and plasma at sub-ng mL⁻¹ levels [1]. The high isotopic purity minimizes interference from under-deuterated species, critical for achieving the low detection limits demanded by human biomonitoring programs.

Application
Selection Property
Validation Focus
Environmental & food isotope-dilution GC-MS
Deuterated IS with clear mass offset and co-elution
Matrix-effect correction; bias reduction for regulatory enforcement
Metabolic activation & DNA adduct research
Position-specific deuteration preserving bay-region reactivity
MS/MS tracing of reactive metabolites without KIE
Certified reference material (CRM) production
High chemical and isotopic purity
Primary calibrant preparation; IDMS-based certification
Human biomonitoring in urine & plasma research
Chromatographic co-elution with minimal isotopic interference
Sub-ng/mL accuracy in complex biofluids
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